2,4-Bis(4-methoxyphenyl)-4-oxobutanoic acid
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Overview
Description
2,4-Bis(4-methoxyphenyl)-4-oxobutanoic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of two methoxyphenyl groups attached to a central oxobutanoic acid moiety. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methoxyphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-methoxybenzene with succinic anhydride, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-methoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-methoxyphenyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2,4-Bis(4-methoxyphenyl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-methoxyphenyl)-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. The compound’s methoxyphenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the oxobutanoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress levels and signaling pathways.
Comparison with Similar Compounds
2,4-Bis(4-methoxyphenyl)-4-oxobutanoic acid can be compared with other similar compounds, such as:
2,4-Bis(4-hydroxyphenyl)-4-oxobutanoic acid: Similar structure but with hydroxyl groups instead of methoxy groups, leading to different reactivity and solubility properties.
2,4-Bis(4-methoxyphenyl)-4-oxopentanoic acid: Similar structure but with an additional carbon in the central chain, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
23073-09-8 |
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Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2,4-bis(4-methoxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18O5/c1-22-14-7-3-12(4-8-14)16(18(20)21)11-17(19)13-5-9-15(23-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,20,21) |
InChI Key |
VXCBXEUOVITICS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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